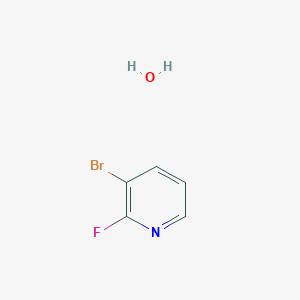

3-Bromo-2-fluoropyridine hydrate

Description

3-Bromo-2-fluoropyridine hydrate is a halogenated pyridine derivative with the molecular formula C₅H₃BrFNO·xH₂O. This compound features a pyridine ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 2-position, along with a variable number of water molecules (x) in its hydrated form. The bromine and fluorine substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Hydration likely enhances its solubility in polar solvents, which is critical for applications in aqueous reaction systems.

Properties

IUPAC Name |

3-bromo-2-fluoropyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN.H2O/c6-4-2-1-3-8-5(4)7;/h1-3H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVDHHGYAXMSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)Br.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of Aminopyridine Precursors

A common pathway involves diazotization of 3-amino-2-fluoropyridine followed by bromination. In one approach, 3-amino-2-fluoropyridine is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate, which is subsequently treated with hydrobromic acid (HBr) or copper(I) bromide (CuBr) to introduce the bromine atom. This method leverages the Sandmeyer reaction mechanism, where the diazonium group is replaced by bromine under controlled conditions.

Key Parameters :

Direct Bromination of Fluoropyridine Derivatives

Alternative routes focus on direct bromination of 2-fluoropyridine. Using N-bromosuccinimide (NBS) as the brominating agent in tetrahydrofuran (THF) at 70°C for 5 hours achieves regioselective bromination at the 3-position. The reaction is catalyzed by Lewis acids such as FeCl₃, enhancing electrophilic substitution.

Optimization Data :

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | THF | 70 | 5 | 83 |

| Br₂ | DCM | 25 | 12 | 45 |

| CuBr₂ | AcOH | 100 | 3 | 60 |

Table 1. Comparative bromination efficiency for 3-Bromo-2-fluoropyridine synthesis.

NBS in THF outperforms liquid bromine (Br₂) due to reduced side reactions and higher selectivity.

Multistep Synthesis from Nitropyridine Intermediates

Nitro Reduction and Sequential Halogenation

A scalable industrial route begins with 2-fluoro-5-nitropyridine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, yielding 2-fluoro-5-aminopyridine. Subsequent diazotization and bromination (as in Section 1.1) furnish the target compound.

Reaction Scheme :

Advantages :

Purification and Hydrate Formation

Crystallization and Solvent Selection

Crude 3-bromo-2-fluoropyridine is purified via recrystallization from ethanol/water mixtures. The hydrate form is stabilized by hydrogen bonding between the pyridine nitrogen and water molecules.

Conditions for Hydrate Stability :

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Unwanted 5-bromo isomers may form due to the electron-withdrawing fluorine atom directing electrophiles to the 3- and 5-positions. Using bulky solvents like THF favors 3-bromination by steric hindrance.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoropyridine hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with aryl boronic acids.

Scientific Research Applications

3-Bromo-2-fluoropyridine hydrate finds diverse applications across several domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly useful in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its biological activity:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Receptor Interaction : The compound may bind to receptors, altering signaling pathways that influence physiological responses.

Agrochemicals

3-Bromo-2-fluoropyridine hydrate is utilized in synthesizing agrochemical agents, contributing to the development of pesticides and herbicides with enhanced efficacy.

Materials Science

In materials science, this compound is explored for creating advanced materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of 3-Bromo-2-fluoropyridine hydrate:

Antimicrobial Activity

Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Certain derivatives have shown promise in inhibiting inflammatory pathways, providing insights into their use as anti-inflammatory agents.

Cancer Research

Some derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

- In Vitro Studies : A study found dose-dependent cytotoxicity against several cancer cell lines.

- Animal Models : In vivo studies indicated reduced tumor sizes compared to control groups.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoropyridine hydrate in biological systems involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from 3-Bromo-2-fluoropyridine hydrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of Bromo-Fluoropyridine Derivatives

Key Comparison Points

Electronic Effects :

- Bromine (Br) is a strong electron-withdrawing group, while fluorine (F) exerts both inductive (-I) and mesomeric (+M) effects. In 3-bromo-2-fluoropyridine, these substituents create a polarized ring system, favoring electrophilic substitution at the 4- or 5-positions. This contrasts with 3-bromo-4-fluorophenyl methyl ether, where the ether oxygen donates electron density, reducing ring activation .

- The trifluoromethyl (CF₃) group in 1159512-36-3 further increases electron withdrawal, making the compound highly resistant to oxidation .

Solubility and Hydration: Hydration in 3-bromo-2-fluoropyridine hydrate likely improves aqueous solubility compared to anhydrous analogs. For example, 3-amino-2-hydroxypyridine (33630-99-8) exhibits high solubility in polar solvents due to NH₂ and OH groups, suggesting that hydration could similarly enhance the target compound’s utility in aqueous-phase reactions .

Reactivity in Catalysis: Bromo-fluoropyridines are often used as ligands or intermediates in cross-coupling reactions. The hydrate’s water content may modulate such reactivity by stabilizing intermediates or altering Lewis acidity.

Safety and Handling :

- Safety data for 1159512-36-3 (a related trifluoromethyl derivative) indicate hazards such as skin/eye irritation and respiratory sensitization . By analogy, 3-bromo-2-fluoropyridine hydrate may require similar precautions, though the hydrate form could reduce volatility.

Biological Activity

3-Bromo-2-fluoropyridine hydrate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of 3-Bromo-2-fluoropyridine hydrate, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of 3-Bromo-2-fluoropyridine hydrate is C5H4BrF.NH2O, and it possesses unique chemical properties due to the presence of halogen atoms. The bromine and fluorine atoms enhance the compound's lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrF.NH2O |

| Molecular Weight | 194.99 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Bromo-2-fluoropyridine hydrate is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity, leading to modulation of various biochemical pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : It can bind to receptors, potentially altering signaling pathways that influence physiological responses.

Applications in Drug Development

3-Bromo-2-fluoropyridine hydrate is being explored for its potential as a precursor in synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

- Medicinal Chemistry : Investigated for developing new drugs targeting specific diseases.

- Agrochemicals : Used in synthesizing compounds for agricultural applications.

- Material Science : Explored for creating advanced materials with specific properties.

Case Studies

Several studies have investigated the biological activity of 3-Bromo-2-fluoropyridine hydrate:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit inflammatory pathways, providing insights into their use as anti-inflammatory agents.

- Cancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Bromo-2-fluoropyridine hydrate, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Bromo-3-fluoropyridine | Different substitution pattern | Varies in reactivity |

| 3-Chloro-2-fluoropyridine | Chlorine instead of bromine | Different binding affinities |

| 3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine | Additional cyclopentyloxy group | Enhanced lipophilicity and reactivity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-bromo-2-fluoropyridine hydrate?

Methodological Answer:

The synthesis typically involves halogenation or coupling reactions. For bromo-fluoropyridines, a common approach is direct halogenation using brominating agents (e.g., NBS or Br₂) on fluoropyridine precursors under controlled conditions . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents while preserving fluorine and bromine positions . Post-synthesis, hydrate formation is achieved via crystallization in aqueous or moisture-controlled environments. Key steps:

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the hydrate.

- Hydrate confirmation : Use TGA (thermogravimetric analysis) to quantify water content .

Basic: How can researchers verify the purity and structural integrity of 3-bromo-2-fluoropyridine hydrate?

Methodological Answer:

- HPLC/GC-MS : Assess purity (>95% threshold for research-grade material) using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) .

- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR. Fluorine (δ ~ -120 to -160 ppm in ¹⁹F NMR) and bromine (deshielding effects in ¹H NMR) positions must align with predicted splitting patterns .

- XRD : Single-crystal X-ray diffraction resolves hydrate-specific hydrogen-bonding networks .

Advanced: How does regioselectivity impact halogenation in bromo-fluoropyridine derivatives?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors :

- Electron-withdrawing fluorine directs bromination to meta/para positions via deactivation of ortho positions .

- Steric hindrance : Bulky substituents near reactive sites (e.g., 2-fluorine) may force bromination to alternate positions.

Experimental validation : - Use DFT calculations to predict reactive sites.

- Compare experimental NMR data with computational models (e.g., ¹³C chemical shifts) .

Advanced: What techniques detect early-stage hydrate crystallization, and how are they applied to bromo-fluoropyridine systems?

Methodological Answer:

- Optical microscopy : Monitor phase interfaces for "clouding" caused by hydrate microcrystal formation .

- Light scattering/reflectance : Track distortions in reflected light (λ = 400–700 nm) as hydrate layers form. Calibrate using gas hydrate models .

- In-situ Raman spectroscopy : Identify O–H stretching (3200–3500 cm⁻¹) to confirm water incorporation .

Advanced: How should researchers resolve contradictions in reported spectral data for bromo-fluoropyridine derivatives?

Methodological Answer:

- Replicate conditions : Ensure solvent, temperature, and instrument calibration match literature protocols (e.g., deuterated solvents for NMR) .

- Cross-reference analogs : Compare with structurally similar compounds (e.g., 5-bromo-2-fluoropyridine, δ 8.2 ppm for H-6 in ¹H NMR) .

- Collaborative validation : Share raw data (e.g., FID files) via platforms like PubChem to reconcile discrepancies .

Advanced: What strategies mitigate decomposition of 3-bromo-2-fluoropyridine hydrate during long-term storage?

Methodological Answer:

- Storage : Seal in amber vials under inert gas (Ar/N₂) at -20°C to limit hydrolysis .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w to prevent radical degradation .

Advanced: How can computational modeling predict hydrate stability under varying thermodynamic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.